Cas no 1877594-70-1 (2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid)

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-5154451
- 1877594-70-1
- 2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
- 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
-
- インチ: 1S/C12H10F3NO3/c13-12(14,15)11(19)16-5-4-8-7(6-16)2-1-3-9(8)10(17)18/h1-3H,4-6H2,(H,17,18)
- InChIKey: RVJHUZVTMJHEFO-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1CC2C=CC=C(C(=O)O)C=2CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 273.06127767g/mol
- どういたいしつりょう: 273.06127767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5154451-0.1g |
2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
1877594-70-1 | 95.0% | 0.1g |
$729.0 | 2025-03-15 | |
Enamine | EN300-5154451-10.0g |
2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
1877594-70-1 | 95.0% | 10.0g |
$3561.0 | 2025-03-15 | |
Enamine | EN300-5154451-1.0g |
2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
1877594-70-1 | 95.0% | 1.0g |
$828.0 | 2025-03-15 | |
Enamine | EN300-5154451-0.5g |
2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
1877594-70-1 | 95.0% | 0.5g |
$795.0 | 2025-03-15 | |
Enamine | EN300-5154451-5.0g |
2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
1877594-70-1 | 95.0% | 5.0g |
$2401.0 | 2025-03-15 | |
Enamine | EN300-5154451-0.25g |
2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
1877594-70-1 | 95.0% | 0.25g |
$762.0 | 2025-03-15 | |
Enamine | EN300-5154451-2.5g |
2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
1877594-70-1 | 95.0% | 2.5g |
$1623.0 | 2025-03-15 | |
Enamine | EN300-5154451-0.05g |
2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
1877594-70-1 | 95.0% | 0.05g |
$695.0 | 2025-03-15 |
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acidに関する追加情報
Introduction to 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (CAS No. 1877594-70-1)
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (CAS No. 1877594-70-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoroacetyl group imparts unique chemical and pharmacological properties to this molecule, making it a valuable candidate for various research and development activities.
The structure of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is characterized by a tetrahydroisoquinoline core with a trifluoroacetyl group at the 2-position and a carboxylic acid moiety at the 5-position. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The trifluoroacetyl group, on the other hand, enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design.
Recent studies have highlighted the potential of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has also shown potential as an antiviral agent. Research conducted at the University of California found that this compound effectively inhibits the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral protein synthesis and assembly processes.
The pharmacokinetic properties of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid have been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These findings suggest that it can be effectively absorbed and distributed in the body, making it a viable option for oral administration.
Toxicity studies have also been conducted to assess the safety profile of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in preclinical models. This is an important consideration for its potential use in clinical settings.
The synthetic route for preparing 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has been optimized to ensure high yields and purity. The process typically involves multiple steps, including the formation of the tetrahydroisoquinoline core through Pictet-Spengler cyclization followed by functional group modifications to introduce the trifluoroacetyl and carboxylic acid moieties. Advanced synthetic techniques such as microwave-assisted synthesis have been employed to enhance efficiency and reduce reaction times.
In conclusion, 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (CAS No. 1877594-70-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.
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